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molecular formula C7H9NO3S B2504166 Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 40235-78-7

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2504166
M. Wt: 187.21
InChI Key: UFBOGAZZRCCCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817829

Procedure details

25 g of chlorocarbonylsulphenyl chloride was added dropwise to 25 g of ethyl 3-aminocrotonate in 300 ml of toluene while being cooled with ice. The solution was heat-refluxed for 2 hours, and then cooled. The crystals precipitated were collected through filtration, and then washed twice with toluene to obtain 22.3 g of 4-methyl-5-ethoxycarbonyl-2-thiazolone as purple crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([S:4]Cl)=[O:3].[NH2:6]/[C:7](/[CH3:14])=[CH:8]\[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C1(C)C=CC=CC=1>[CH3:14][C:7]1[NH:6][C:2](=[O:3])[S:4][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
25 g
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heat-refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected through filtration
WASH
Type
WASH
Details
washed twice with toluene

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(SC1C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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